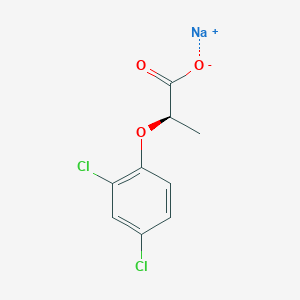

Dichlorprop-p-sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichlorprop-p-sodium is a widely used herbicide that belongs to the group of phenoxy herbicides. It is commonly used to control broadleaf weeds in agricultural and non-agricultural settings. Dichlorprop-p-sodium is a selective herbicide, which means it only affects certain types of plants, leaving others unaffected.

Mécanisme D'action

Dichlorprop-p-sodium works by disrupting the growth and development of broadleaf weeds. It is absorbed by the plant's leaves and transported to the growing points, where it interferes with the plant's hormone balance. This results in the cessation of cell division and growth, leading to the death of the plant.

Effets Biochimiques Et Physiologiques

Dichlorprop-p-sodium affects the plant's biochemical and physiological processes by disrupting the balance of hormones. It inhibits the synthesis of auxins, which are essential for cell division and growth. This leads to the accumulation of toxic levels of hydrogen peroxide, which causes oxidative stress and ultimately results in the death of the plant.

Avantages Et Limitations Des Expériences En Laboratoire

Dichlorprop-p-sodium has several advantages for lab experiments. It is relatively cheap and easy to obtain, making it an ideal herbicide for weed control studies. It is also selective, which means it only affects certain types of plants, leaving others unaffected. However, Dichlorprop-p-sodium has some limitations for lab experiments. It is not effective against all types of weeds, and its effectiveness can be affected by environmental factors such as temperature and humidity.

Orientations Futures

There are several future directions for the research on Dichlorprop-p-sodium. One area of research is to investigate the effect of Dichlorprop-p-sodium on non-target organisms such as insects and microorganisms. Another area of research is to develop new formulations of Dichlorprop-p-sodium that are more effective and environmentally friendly. Finally, there is a need to investigate the long-term effects of Dichlorprop-p-sodium on soil health and biodiversity.

Conclusion

Dichlorprop-p-sodium is a widely used herbicide that is effective in controlling broadleaf weeds in agricultural and non-agricultural settings. Its synthesis method is relatively simple and cost-effective, making it a popular herbicide in the agricultural industry. Dichlorprop-p-sodium works by disrupting the growth and development of broadleaf weeds by interfering with the plant's hormone balance. While it has several advantages for lab experiments, there are also limitations to its effectiveness. Future research on Dichlorprop-p-sodium should focus on investigating its effects on non-target organisms, developing new formulations, and investigating its long-term effects on soil health and biodiversity.

Méthodes De Synthèse

Dichlorprop-p-sodium is synthesized by reacting 2,4-dichlorophenoxyacetic acid (2,4-D) with sodium hydroxide. The reaction produces the sodium salt of 2,4-D, which is Dichlorprop-p-sodium. The synthesis method is relatively simple and cost-effective, making Dichlorprop-p-sodium a popular herbicide in the agricultural industry.

Applications De Recherche Scientifique

Dichlorprop-p-sodium has been extensively studied for its effectiveness in controlling broadleaf weeds. It has been used in various agricultural settings, including wheat, rice, and corn fields. Research has shown that Dichlorprop-p-sodium is effective in controlling weeds such as wild mustard, wild radish, and shepherd's purse.

Propriétés

Numéro CAS |

119299-10-4 |

|---|---|

Nom du produit |

Dichlorprop-p-sodium |

Formule moléculaire |

C9H7Cl2NaO3 |

Poids moléculaire |

257.04 g/mol |

Nom IUPAC |

sodium;(2R)-2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |

Clé InChI |

XWAFIZUTHLRWBE-NUBCRITNSA-M |

SMILES isomérique |

C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |

SMILES |

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |

SMILES canonique |

CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |

Autres numéros CAS |

119299-10-4 |

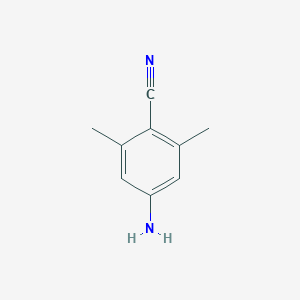

Pictogrammes |

Corrosive; Irritant |

Synonymes |

sodium (R)-2-(2,4-dichlorophenoxy)propionate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.